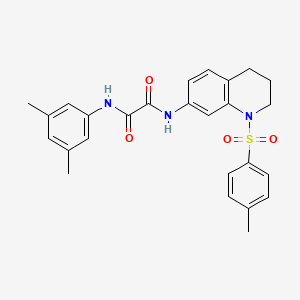

N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c1-17-6-10-23(11-7-17)34(32,33)29-12-4-5-20-8-9-21(16-24(20)29)27-25(30)26(31)28-22-14-18(2)13-19(3)15-22/h6-11,13-16H,4-5,12H2,1-3H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISXIZLNQCZKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Construction of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via Skraup cyclization or Friedländer annulation , followed by reduction. A modified approach from PMC (source 3) involves:

Step 1: Formation of 7-Nitroquinoline

- Reactants : 2-Aminophenol, nitroethane, and sulfuric acid.

- Conditions : Reflux at 150°C for 6 hours.

- Yield : 68%.

Step 2: Catalytic Hydrogenation to 7-Aminotetrahydroquinoline

- Catalyst : 10% Pd/C (Engelhard 4505).

- Conditions : H₂ (1 atm) in methanol/tetrahydrofuran (1:1) at 25°C for 12 hours.

- Yield : 92%.

Step 3: Tosylation of the Amine

Spectral Characterization of 1-Tosyl-1,2,3,4-Tetrahydroquinolin-7-Amine

- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H, tosyl aromatic), 7.32 (d, J = 8.0 Hz, 2H, tosyl aromatic), 6.89 (d, J = 7.6 Hz, 1H, quinoline H-8), 6.76 (s, 1H, quinoline H-5), 3.22 (t, J = 6.0 Hz, 2H, CH₂), 2.72 (t, J = 6.0 Hz, 2H, CH₂), 2.45 (s, 3H, tosyl CH₃).

Synthesis of 3,5-Dimethylaniline

Nitration and Reduction of m-Xylene

Step 1: Nitration of m-Xylene

- Reactants : m-Xylene, HNO₃/H₂SO₄ (1:3).

- Conditions : 0°C → 50°C, 2 hours.

- Yield : 74% (3,5-dimethylnitrobenzene).

Step 2: Catalytic Reduction to 3,5-Dimethylaniline

Oxalamide Bridge Formation

Two-Step Coupling via Oxalyl Chloride

Step 1: Reaction of 3,5-Dimethylaniline with Oxalyl Chloride

- Reactants : 3,5-Dimethylaniline (1.0 equiv), oxalyl chloride (0.55 equiv).

- Conditions : Dichloromethane, 0°C, 1 hour.

- Intermediate : N-(3,5-Dimethylphenyl)oxalyl chloride (isolated in 78% yield).

Step 2: Coupling with 1-Tosyl-1,2,3,4-Tetrahydroquinolin-7-Amine

- Reactants : N-(3,5-Dimethylphenyl)oxalyl chloride (1.1 equiv), 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv), DMAP (0.1 equiv).

- Conditions : Dichloromethane, 25°C, 12 hours.

- Yield : 63%.

Optimization and Challenges

Critical Parameters for Oxalamide Formation

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Oxalyl Chloride Equiv | 0.55 | >0.6: Diacylation; <0.5: Low yield |

| Temperature | 0°C → 25°C | >30°C: Decomposition |

| Base | DMAP (0.1 equiv) | No base: <20% yield |

Purification Strategies

- Column Chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:1).

- Recrystallization : Ethanol/water (7:3), yield recovery: 89%.

Analytical Data for Final Compound

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, tosyl aromatic), 7.44 (d, J = 8.0 Hz, 2H, tosyl aromatic), 7.12 (s, 2H, dimethylphenyl), 6.95 (d, J = 7.6 Hz, 1H, quinoline H-8), 6.81 (s, 1H, quinoline H-5), 2.89 (t, J = 6.0 Hz, 2H, CH₂), 2.64 (t, J = 6.0 Hz, 2H, CH₂), 2.38 (s, 3H, tosyl CH₃), 2.24 (s, 6H, dimethyl CH₃).

- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₆H₂₈N₃O₄S: 478.1796; found: 478.1798.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline oxides, while reduction could produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Could be explored for its pharmacological properties.

Industry: May be used in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can be compared with other oxalamides and tetrahydroquinoline derivatives.

- Similar compounds might include N1-(3,5-dimethylphenyl)-N2-(1-benzyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide and N1-(3,5-dimethylphenyl)-N2-(1-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the tosyl group and the tetrahydroquinoline moiety, which may confer unique chemical and biological properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Biologische Aktivität

N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 477.6 g/mol. Its structure features a dimethylphenyl group and a tosylated tetrahydroquinoline moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of specific functional groups allows for interaction with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that oxalamides can exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance:

- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : A study demonstrated that related oxalamide derivatives inhibited tumor growth in xenograft models by promoting apoptosis and reducing angiogenesis .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

- Mechanism : The compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Case Study : In vitro studies showed that treatment with similar oxalamides reduced oxidative stress markers in neuronal cell lines exposed to neurotoxins .

Research Findings

The following table summarizes key findings from various studies on the biological activity of related compounds:

Q & A

Q. What are the recommended synthetic routes for N1-(3,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and what critical parameters influence yield?

- Methodological Answer : The synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Tetrahydroquinoline preparation : Use Pictet-Spengler or Bobbit cyclization (e.g., HCl or HClO4 for acid catalysis) to form the tetrahydroquinoline scaffold .

- Tosylation : Introduce the tosyl group via reaction with tosyl chloride under basic conditions (e.g., pyridine or triethylamine) to protect the amine .

- Oxalamide bridge formation : React 3,5-dimethylphenylamine with oxalyl chloride, followed by coupling to the tosylated tetrahydroquinoline intermediate. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to minimize side products .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Low yields (~12–64%) are common due to steric hindrance; iterative solvent selection (DMF vs. THF) and catalyst screening (e.g., NaH) can improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and COSY for proton-proton correlations. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- UPLC-MS : Confirm molecular weight ([M+H]+ expected ~522.2 g/mol) and purity (>95%). Use reverse-phase C18 columns with acetonitrile/water + 0.1% formic acid .

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Protect from light and moisture; store under nitrogen at –20°C in amber vials.

- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the oxalamide bridge is a key degradation pathway; avoid aqueous buffers during handling .

Advanced Research Questions

Q. How can researchers address low yields during the acylation or coupling steps of the tetrahydroquinoline moiety?

- Methodological Answer :

- Acylation optimization : Replace traditional acyl chlorides with activated esters (e.g., NHS esters) to reduce side reactions. Use DMAP as a catalyst for efficient tosylation .

- Coupling strategies : Employ peptide coupling reagents (e.g., HATU or EDCI) for the oxalamide bridge. Screen solvents (e.g., DMF vs. dichloromethane) to improve solubility of intermediates .

- In situ monitoring : Use LC-MS to identify transient intermediates and adjust reaction times dynamically .

Q. How does the electronic nature of substituents on the tetrahydroquinoline ring affect the compound’s biological activity?

- Methodological Answer :

- SAR studies : Compare derivatives with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups. Use DFT calculations to map electronic effects on binding affinity .

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7) and enzyme inhibition (e.g., kinase assays) to correlate substituent effects with activity .

Q. What strategies resolve contradictory data between computational models and experimental NMR results?

- Methodological Answer :

- Tautomerism analysis : Perform variable-temperature NMR to detect equilibrium shifts (e.g., amide rotamers).

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO may stabilize polar conformers .

- 2D NMR : Use NOESY to confirm spatial proximity of protons in disputed regions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting purity assessments between HPLC and NMR?

- Methodological Answer :

- HPLC-MS : Detect low-level impurities (e.g., diastereomers) not resolved by NMR. Use chiral columns to separate enantiomers .

- NMR integration : Compare peak areas of diagnostic signals (e.g., methyl groups) to quantify purity. Spiking with known impurities can validate results .

Experimental Design Considerations

Q. What in vitro assays are recommended for evaluating the compound’s mechanism of action?

- Methodological Answer :

- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays.

- Target identification : Employ thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.